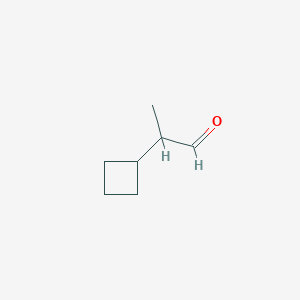
9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene (TMBPF) is an organic compound that belongs to the class of compounds known as fluorenes. It is an aromatic hydrocarbon with four fused rings and is used in a variety of scientific research applications. TMBPF is an important compound in organic synthesis due to its unique properties and structure. It has been used in the production of various dyes, as a photorefractive material, and as a precursor to other compounds.
Wissenschaftliche Forschungsanwendungen
Molecular Networks and Porous Materials
Research has shown the potential of derivatives of fluorene in the construction of weakly bonded molecular networks, which can form open supramolecular structures with significant void space, potentially useful for guest inclusion or as porous materials. For example, tetranitro and tetracyano derivatives of 9,9‘-spirobifluorene have been synthesized and characterized, demonstrating their ability to self-assemble into open networks with applications in materials science, especially for gas storage and separation technologies (É. Demers et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
The compound and its derivatives have been explored for their utility in the field of organic electronics, particularly within OLEDs. Novel terfluorenyl derivatives with different central indenofluorene cores have been synthesized, exhibiting drastically different optical and electrochemical properties, making them suitable for use in blue single-layer small-molecule OLEDs (C. Poriel et al., 2011).
Sensing Applications
A fluorene oligomer with peripheral carbazole side chains has been developed as a highly sensitive colorimetric and fluorometric probe for iodide, showcasing the versatility of fluorene derivatives in sensing applications. This probe demonstrates high sensitivity and selectivity, making it a potential candidate for the detection of iodide in environmental and biological samples (Yang Zhao et al., 2012).
Water Detection in Organic Solvents
Solvatochromic fluorenone-tetraphenylethene luminogens based on fluorene have been designed for ultra-high sensitivity to trace water in organic solvents, showcasing an innovative approach to detecting water content in industrial applications. The detection limit of these luminogens is comparable to that of Karl–Fischer titration, marking a significant advancement in the field of moisture analysis (T. Chen et al., 2017).
Photovoltaic Properties Enhancement
Conjugated oligoelectrolytes consisting of fluorene and phenothiazine have been investigated for their effect on the photovoltaic properties of polymer solar cells. The insertion of these materials as a cathode interfacial layer has been shown to increase the overall power conversion efficiency, highlighting the role of fluorene derivatives in enhancing the performance of renewable energy technologies (T. Do et al., 2014).
Eigenschaften
IUPAC Name |
2-[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42/c1-35-13-23-41(24-14-35)53(42-25-15-36(2)16-26-42)49-11-7-5-9-45(49)47-31-21-39(33-51(47)53)40-22-32-48-46-10-6-8-12-50(46)54(52(48)34-40,43-27-17-37(3)18-28-43)44-29-19-38(4)20-30-44/h5-34H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXGISJFDUHZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694859 |
Source


|
| Record name | 9,9,9',9'-Tetrakis(4-methylphenyl)-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene | |
CAS RN |
854046-47-2 |
Source


|
| Record name | 9,9,9',9'-Tetrakis(4-methylphenyl)-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)

